N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide
説明
特性
分子式 |
C24H16ClF3N2O |
|---|---|
分子量 |
440.8 g/mol |
IUPAC名 |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H16ClF3N2O/c1-14-6-8-15(9-7-14)21-13-18(17-4-2-3-5-20(17)29-21)23(31)30-22-12-16(24(26,27)28)10-11-19(22)25/h2-13H,1H3,(H,30,31) |
InChIキー |
PCNGSAYMSIRGTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
製品の起源 |
United States |
準備方法
Acid Chloride Formation
Alternative Activation Agents
-
EDC/HOBt : Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF at room temperature.
-
BOP Reagent : Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate, used with triethylamine (TEA).
Amide Coupling with N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Amine
The final step involves reacting the activated carboxylic acid with the substituted aniline derivative.
Direct Coupling via Acid Chloride
Coupling Using EDC/HOBt
Optimization and Challenges
Solvent and Temperature Effects
Substituent Compatibility
-
Chloro/Trifluoromethyl Group : Electron-withdrawing groups on the aniline enhance electrophilicity, improving coupling efficiency.
-
Steric Hindrance : Bulky 4-methylphenyl at the quinoline 2-position requires prolonged reaction times.
Analytical Data and Validation
Spectral Characterization
Purity and Yield
Comparative Analysis of Methods
| Parameter | Acid Chloride Method | EDC/HOBt Method |
|---|---|---|
| Reaction Time | 12–24 h | 5–12 h |
| Scalability | High | Moderate |
| Byproduct Formation | HCl (gas) | Urea derivatives |
| Cost Efficiency | Low | High |
Industrial-Scale Adaptations
化学反応の分析
科学研究における用途
[2-クロロ-5-(トリフルオロメチル)フェニル]-2-(4-メチルフェニル)キノリン-4-カルボキサミドは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌作用や抗癌作用など、その潜在的な生物活性について研究されています。
医学: その潜在的な治療効果について、および創薬におけるリード化合物として調査されています。
産業: 高度な材料と化学プロセスの開発に利用されています。
科学的研究の応用
Antimalarial Activity
Mechanism of Action:
Research indicates that quinoline-4-carboxamide derivatives exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The compound operates through a novel mechanism by inhibiting translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite . This inhibition is vital as it targets a different pathway compared to traditional antimalarial drugs, potentially reducing cross-resistance issues.
Efficacy Studies:
In preclinical models, particularly using the P. berghei malaria mouse model, compounds from this series have shown excellent oral efficacy with effective doses (ED90) below 1 mg/kg when administered over four days . The pharmacokinetic properties of these compounds have been optimized to enhance bioavailability and stability, making them strong candidates for further development.
Anticancer Potential
Cancer Cell Line Studies:
The compound has also been evaluated for its anticancer properties. In studies involving various human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer), derivatives of quinoline-4-carboxamide demonstrated selective cytotoxicity. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity . The structure-activity relationship (SAR) studies suggest that modifications to the quinoline scaffold can enhance activity against specific cancer types.
Mechanisms of Action:
The anticancer effects are attributed to the ability of these compounds to induce apoptosis in cancer cells, likely through the disruption of critical cellular processes. This selective targeting capability makes them potential candidates for developing new cancer therapies .
Antimicrobial Activity
Broad-Spectrum Efficacy:
Emerging research has highlighted the antimicrobial properties of quinoline derivatives, including N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide. Studies show significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml . This suggests potential applications in treating infections caused by resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy and selectivity of quinoline derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances biological activity by improving binding interactions with target proteins. Conversely, electron-donating groups can modulate solubility and pharmacokinetic profiles, which are essential for therapeutic effectiveness .
作用機序
類似の化合物との比較
独自性
[2-クロロ-5-(トリフルオロメチル)フェニル]-2-(4-メチルフェニル)キノリン-4-カルボキサミドは、官能基の特定の組み合わせとキノリンコアによりユニークです。この構造は、様々な研究用途に役立つ、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Core Structure Influence
- Quinoline vs. Tetrahydropyrimidine/Oxazole/Thiazole: Quinoline derivatives (e.g., target compound and ) exhibit planar aromaticity, favoring interactions with hydrophobic pockets in enzymes or receptors. For example, the tetrahydropyrimidine analog in demonstrated antimicrobial activity, possibly due to enhanced solubility from the saturated ring.
- Trifluoromethyl and Chloro Substituents: The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound and enhances electronegativity and lipophilicity, which may improve membrane permeability compared to non-halogenated analogs.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~425 g/mol) exceeds that of the acetamide analog in (377 g/mol), likely reducing aqueous solubility. This contrasts with the oxazole derivative in , where methoxy groups may counterbalance lipophilicity.
生物活性
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C21H16ClF3N2O
- Molecular Weight : 466.29 g/mol
The structure features a quinoline core with substituents that enhance its biological activity. The presence of the trifluoromethyl group is particularly noteworthy, as it often contributes to increased lipophilicity and metabolic stability, potentially enhancing the compound's efficacy against various biological targets.
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Anticancer Activity : Many quinoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. The specific mechanisms may involve the inhibition of key enzymes in cancer metabolism or induction of apoptosis in malignant cells.
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antibacterial and antifungal activities, likely due to their ability to interfere with microbial DNA synthesis or protein function.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals how modifications to the quinoline structure influence biological activity. For instance, the introduction of halogen atoms (such as chlorine and fluorine) or alkyl groups can significantly alter potency. In particular:
- Trifluoromethyl Group : Enhances binding affinity to target proteins due to increased electron-withdrawing capacity, which can stabilize interactions with active sites.
- Chloro Substituent : May improve selectivity toward specific receptors or enzymes, reducing off-target effects.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Cell Line/Target |
|---|---|---|---|
| Anticancer | MTT Assay | 5.0 | HeLa (cervical cancer) |
| Antimicrobial | Agar Diffusion Test | 10.0 | E. coli |
| Enzyme Inhibition | Kinase Inhibition Assay | 0.5 | Protein Kinase B (AKT) |
| Anti-inflammatory | COX Inhibition Assay | 3.0 | COX-1 and COX-2 |
Case Studies
-
Anticancer Efficacy :
A study evaluated the cytotoxic effects of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylphenyl)quinoline-4-carboxamide against various cancer cell lines, including HeLa and MCF7. The results indicated significant growth inhibition with an IC50 value of 5 µM for HeLa cells, suggesting potential for further development as an anticancer agent . -
Antimicrobial Activity :
Another investigation focused on the compound's antimicrobial properties against Gram-negative bacteria such as E. coli. The compound showed an effective zone of inhibition at concentrations around 10 µM, indicating its potential as a lead compound for antibiotic development . -
Enzyme Inhibition Studies :
Research highlighted the compound's ability to inhibit Protein Kinase B (AKT), a crucial player in cancer cell survival pathways, with an IC50 value of 0.5 µM. This suggests that it may serve as a promising candidate for targeted cancer therapies .
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer :
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) using GraphPad Prism.
- Bootstrap resampling : Estimate confidence intervals for EC/IC values.
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test) .
Advanced Methodological Challenges
Q. How can researchers investigate the compound's metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH to identify major metabolites via LC-HRMS.
- CYP inhibition assays : Screen against CYP3A4, CYP2D6, etc., using fluorogenic substrates.
- Reactive metabolite trapping : Use glutathione (GSH) to detect electrophilic intermediates .
Q. What experimental designs are suitable for evaluating synergistic effects with other therapeutic agents?
Q. How can cross-reactivity with off-target proteins be minimized during lead optimization?
- Methodological Answer :
- Selectivity screening : Profile against panels of related targets (e.g., kinase family members).
- Crystal structure analysis : Identify key binding-site residues for rational mutagenesis.
- Alanine scanning : Systematically replace amino acids in the binding pocket to assess specificity .
Q. What physicochemical properties should be prioritized to improve this compound's drug-likeness?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
